molecular formula C28H38N6 B13351225 3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine

3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B13351225
M. Wt: 458.6 g/mol
InChI Key: UJEVJWJEDMTZDM-UHFFFAOYSA-N
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Description

3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its intricate structure, is of significant interest in the fields of medicinal chemistry and pharmacology.

Chemical Reactions Analysis

3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine include other indole derivatives and piperazine-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research and potential therapeutic use.

Properties

Molecular Formula

C28H38N6

Molecular Weight

458.6 g/mol

IUPAC Name

3-[11-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]indolo[3,2-b]quinolin-10-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C28H38N6/c1-30(2)14-9-15-34-25-13-8-6-11-23(25)26-28(34)27(22-10-5-7-12-24(22)29-26)33-20-18-32(19-21-33)17-16-31(3)4/h5-8,10-13H,9,14-21H2,1-4H3

InChI Key

UJEVJWJEDMTZDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C31)N5CCN(CC5)CCN(C)C

Origin of Product

United States

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